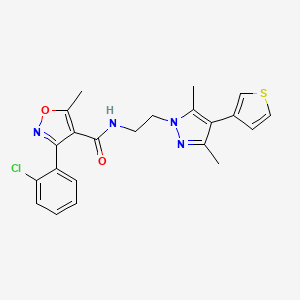

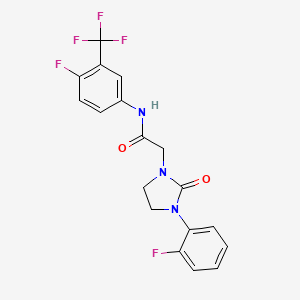

![molecular formula C21H25N3O3S2 B2490157 N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034335-96-9](/img/structure/B2490157.png)

N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrolo-quinoline derivatives, closely related to the compound of interest, involves multi-step chemical reactions, showcasing the complexity of achieving the desired molecular scaffold. A notable method involves the Pfitzinger reaction, formation of a 1-(1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione intermediate, and reaction with sulfinic acid to produce sulfonyl propionates, which are key to obtaining sulfonyl derivatives with significant biological activity (Kravchenko et al., 2005). Additionally, efficient routes for synthesizing related pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulphonamides have been reported, utilizing Cu(I)-catalyzed formation of ynamide followed by Ag(I)-assisted intramolecular hydroarylation (Kiruthika, Nandakumar, & Perumal, 2014).

Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-c]quinoline derivatives, including those with sulfonamide groups, has been extensively studied. These compounds often feature a tricyclic system with varying substituents that significantly affect their biological activities and interactions. Structural elucidation techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography have been employed to determine the configuration and conformations of these molecules (Boraei et al., 2020).

Chemical Reactions and Properties

Pyrrolo-quinoline derivatives undergo various chemical reactions, reflecting their reactivity and potential for further functionalization. These reactions include cycloauration, which involves the formation of metallacyclic complexes coordinated through nitrogen atoms of the pyridyl (or quinolyl) and the deprotonated nitrogen of the sulfonamide group. Such reactions highlight the compound's versatility in forming complex structures with potential biological activities (Kilpin, Henderson, & Nicholson, 2008).

Physical Properties Analysis

The physical properties of pyrrolo-quinoline derivatives, including solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments and potential applications. These properties are determined by the compound's molecular structure and substituents, affecting its interaction with solvents and other molecules. Detailed studies on crystal structures provide insight into the conformations and intermolecular interactions present in these compounds, which can influence their stability and reactivity (Gonçalves et al., 2011).

Chemical Properties Analysis

The chemical properties of the compound, including its reactivity with various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are essential for its application in synthesis and drug development. Studies on sulfonamide-based hybrid compounds reveal the versatility of sulfonamides in forming biologically active hybrids with a wide range of pharmacological activities, underscoring the importance of understanding the chemical properties of such compounds (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

将来の方向性

The future directions of research on quinolines and thiazoles could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .

作用機序

Target of Action

The compound, also known as N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide, is a derivative of quinoline and thiazole . Quinoline derivatives have been used in drug research and development due to their interesting pharmaceutical and biological activities . Thiazoles are found in many potent biologically active compounds . .

Mode of Action

Quinoline and thiazole derivatives are known to interact with cells and have shown efficacy against typical drugs in the market

Biochemical Pathways

Quinoline and thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The downstream effects of these activities would depend on the specific pathways affected.

Result of Action

Thiazole derivatives have demonstrated diverse biological activities, including antitumor and cytotoxic activity . The specific effects of this compound would depend on its interaction with its targets and the biochemical pathways it affects.

特性

IUPAC Name |

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S2/c25-20-7-6-15-10-17(11-16-8-9-24(20)21(15)16)29(26,27)22-12-19-23-18(13-28-19)14-4-2-1-3-5-14/h10-11,13-14,22H,1-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVRLJJGVUJCTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNS(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-cyclohexylthiazol-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

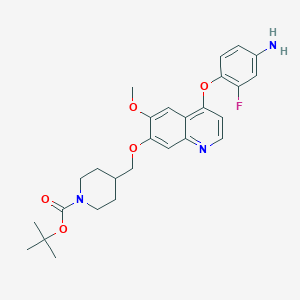

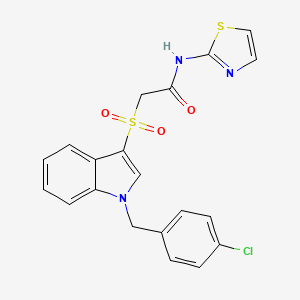

![3-chloro-N-[(5-methylfuran-2-yl)methyl]-11-oxopyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B2490075.png)

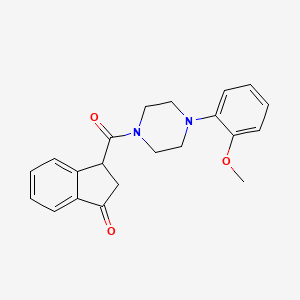

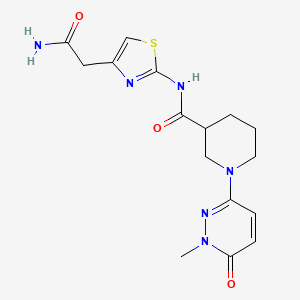

![7-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2490079.png)

![3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2490080.png)

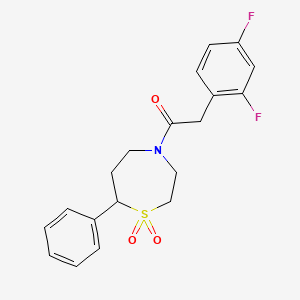

![3-chloro-4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2490082.png)

![2,3-dimethoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2490085.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2490087.png)

![6-Oxaspiro[2.5]octane-5,7-dione](/img/structure/B2490093.png)